9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
CAS No.: 1326879-97-3
Cat. No.: VC4389510
Molecular Formula: C25H22F3N5O2
Molecular Weight: 481.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326879-97-3 |
|---|---|
| Molecular Formula | C25H22F3N5O2 |
| Molecular Weight | 481.479 |
| IUPAC Name | 11-(4-butoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
| Standard InChI | InChI=1S/C25H22F3N5O2/c1-2-3-13-35-20-9-7-18(8-10-20)21-15-22-23-30-33(24(34)31(23)11-12-32(22)29-21)16-17-5-4-6-19(14-17)25(26,27)28/h4-12,14-15H,2-3,13,16H2,1H3 |
| Standard InChI Key | WWQPDJMKRHVZPF-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC(=CC=C5)C(F)(F)F)C3=C2 |
Introduction
9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]124triazolo[3,4-c]pyrazin-3(2H)-one is a complex organic compound belonging to the class of pyrazolo-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potential biological activities, including anti-inflammatory and anticancer properties. The compound is often synthesized as part of efforts to discover new inhibitors for specific biological targets, particularly in the realm of kinase inhibition.
Synthesis and Chemical Reactions
The synthesis of 9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3(2H)-one typically involves multi-step synthetic routes. These may include reactions with various reagents to modify the compound and enhance its pharmacological properties or facilitate further synthetic modifications. The specific conditions and reagents used are often detailed in patent literature where such compounds are disclosed for their therapeutic potential.
Biological Activity and Mechanism of Action
The mechanism of action for compounds like 9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a] triazolo[3,4-c]pyrazin-3(2H)-one often involves inhibiting specific biological pathways. Notably, these compounds have been studied for their role in inhibiting p38 mitogen-activated protein kinase pathways, which are crucial in inflammation and cell signaling processes.
Applications and Ongoing Research
The primary applications of this compound include its potential use in pharmaceutical research and development, particularly in the areas of anti-inflammatory and anticancer therapies. Ongoing research continues to explore its efficacy and safety profile in clinical settings, making it a subject of interest in medicinal chemistry and pharmacology.
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